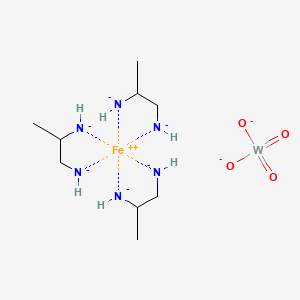
Tris(propylenediamine)tungstatoiron pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(propylenediamine)tungstatoiron pentahydrate is a complex chemical compound with the molecular formula C9H24FeN6O4W-6. It is known for its unique structure, which includes tungsten and iron coordinated with propylenediamine ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(propylenediamine)tungstatoiron pentahydrate typically involves the reaction of tungsten and iron salts with propylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands with the metal centers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tris(propylenediamine)tungstatoiron pentahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tungsten and iron centers, as well as the propylenediamine ligands .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may result in reduced forms. Substitution reactions can lead to the formation of new complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(propylenediamine)tungstatoiron pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique coordination structure. In biology, it has potential applications in the study of metalloproteins and enzyme mimetics. In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with biological molecules. In industry, it is used in the development of advanced materials and as a component in certain manufacturing processes .
Mecanismo De Acción
The mechanism of action of Tris(propylenediamine)tungstatoiron pentahydrate involves its interaction with molecular targets through its metal centers and ligands. The tungsten and iron centers can participate in redox reactions, while the propylenediamine ligands can facilitate coordination with other molecules. These interactions can influence various biochemical pathways and processes, making the compound useful in both research and practical applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Tris(propylenediamine)tungstatoiron pentahydrate include other metal-ligand complexes with tungsten and iron centers, such as Tris(ethylenediamine)tungstatoiron and Tris(butylenediamine)tungstatoiron. These compounds share similar coordination structures but differ in the type of ligands used .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of propylenediamine ligands and the unique coordination environment provided by the tungsten and iron centers. This combination results in distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
80660-42-0 |
|---|---|
Fórmula molecular |
C9H24FeN6O4W-6 |
Peso molecular |
520.01 g/mol |
Nombre IUPAC |
1-azanidylpropan-2-ylazanide;dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/3C3H8N2.Fe.4O.W/c3*1-3(5)2-4;;;;;;/h3*3-5H,2H2,1H3;;;;;;/q3*-2;+2;;;2*-1; |
Clave InChI |
OGSNWGANHFGWFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[O-][W](=O)(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


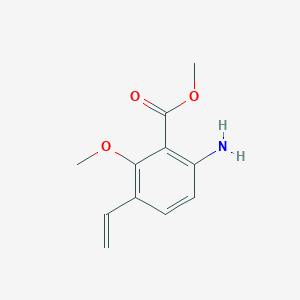

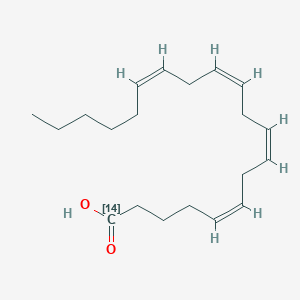
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

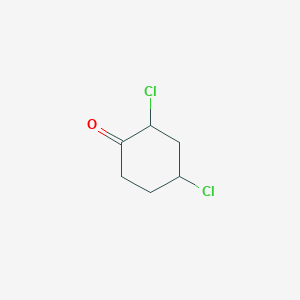
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
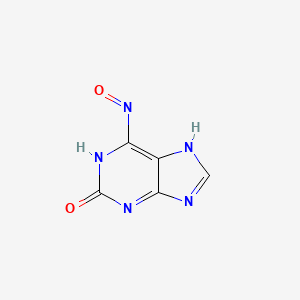
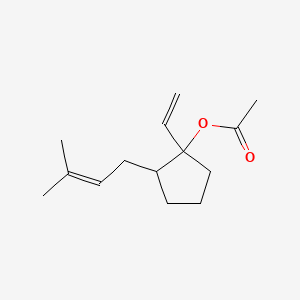
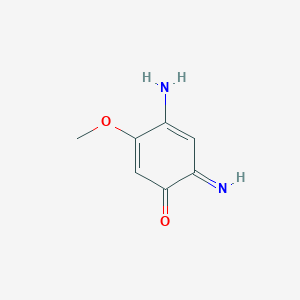
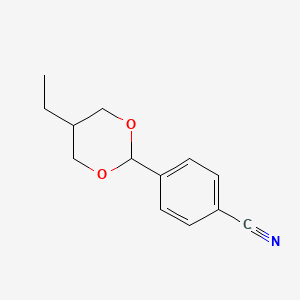
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)

